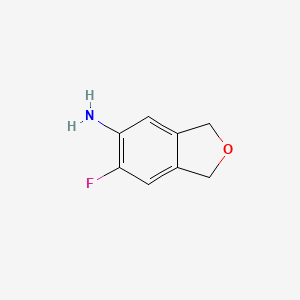

6-Fluoro-1,3-dihydroisobenzofuran-5-amine

Description

Significance of Dihydroisobenzofuran and Isobenzofuran (B1246724) Scaffolds in Organic Synthesis

The dihydroisobenzofuran and isobenzofuran scaffolds are pivotal structural motifs in the realms of organic synthesis and medicinal chemistry. nih.govresearchgate.net The 1,3-dihydroisobenzofuran nucleus is a core component of numerous natural products and bioactive compounds. These heterocyclic systems are not only significant for their presence in biologically relevant molecules but are also extensively utilized as versatile precursors for the construction of more complex organic frameworks. nih.govresearchgate.net

The benzofuran (B130515) moiety, a key component of these scaffolds, is found in a variety of clinically approved drugs, demonstrating its therapeutic potential across different areas. nih.govnih.govuq.edu.au For instance, the well-known antidepressant drug Citalopram contains the 1,3-dihydroisobenzofuran structure, highlighting the scaffold's importance in pharmaceutical development. nih.govnih.gov The consistent interest in these frameworks stems from their proven utility and the wide range of biological activities exhibited by their derivatives, including anticancer and antimicrobial properties. nih.govnih.govrsc.org Consequently, the development of novel and efficient synthetic pathways to access dihydrobenzofuran and dihydroisobenzofuran cores remains an active area of research. nih.gov

Importance of Fluorinated Heterocycles in Contemporary Chemical Research

The strategic incorporation of fluorine atoms into heterocyclic compounds has become a cornerstone of modern medicinal chemistry. tandfonline.comrsc.org This is due to the unique physicochemical properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond. tandfonline.comnumberanalytics.com The introduction of fluorine can profoundly alter a molecule's properties in several beneficial ways. rsc.org

Key effects of fluorination on heterocyclic compounds include:

Metabolic Stability : The C-F bond is strong and not commonly found in nature, which can enhance a drug's metabolic stability and prolong its half-life. tandfonline.com

Bioavailability and Receptor Affinity : Fluorine can modulate the acidity or basicity (pKa) of nearby functional groups, which can improve a compound's bioavailability and its binding affinity to biological targets. tandfonline.comnih.gov

Lipophilicity and Permeability : The addition of fluorine can alter a molecule's lipophilicity. While fluoro-arenes tend to be more lipophilic, the monofluorination of alkyl groups can decrease lipophilicity, which can be leveraged to optimize a drug's properties, including membrane permeability. tandfonline.comnih.gov

Given these advantages, it is not surprising that a significant percentage of pharmaceuticals and agrochemicals contain fluorine. numberanalytics.com The fusion of a heterocyclic framework with fluorine atoms offers a powerful strategy for discovering therapeutically useful agents, leading to a growing number of FDA-approved fluorinated heterocyclic drugs. rsc.orgnih.gov

Table 1: Impact of Fluorination on Physicochemical Properties of Heterocycles

| Property | Effect of Fluorination | Reference |

| Metabolic Stability | Increased due to the high strength of the C-F bond. | tandfonline.com |

| Lipophilicity | Can be increased (fluoro-arenes) or decreased (fluoro-alkanes). | tandfonline.comnih.gov |

| Acidity/Basicity (pKa) | Modulates the pKa of neighboring functional groups. | rsc.orgnih.gov |

| Binding Affinity | Can enhance affinity for target proteins/receptors. | nih.govrsc.org |

| Membrane Permeability | Can be enhanced. | tandfonline.comnih.gov |

Overview of 6-Fluoro-1,3-dihydroisobenzofuran-5-amine as a Research Chemical and Building Block

This compound is a heterocyclic compound that serves as a valuable building block in organic synthesis. chemscene.com As a research chemical, its structure combines three key features that are highly sought after in medicinal chemistry and materials science:

A dihydroisobenzofuran core , a scaffold known to be present in various biologically active compounds.

An amine group (-NH2) , which is a common functional group used for forming a wide variety of chemical bonds, allowing for further molecular elaboration.

A fluorine atom (-F) , which can impart the beneficial properties associated with fluorinated organic molecules, such as enhanced metabolic stability and modified electronic characteristics. tandfonline.comrsc.org

This trifecta of structural elements makes this compound a versatile starting material for the synthesis of more complex molecules intended for discovery chemistry programs. nih.gov It is part of a broader class of functionalized heterocyclic compounds that are designed and synthesized for use in drug design and the creation of compound libraries for screening purposes. enamine.net The presence of both a nucleophilic amine group and the unique properties of the fluorine substituent on the stable dihydroisobenzofuran ring system allows for diverse chemical transformations.

Nomenclature and Structural Representation of this compound

The systematic name of the compound, this compound, precisely describes its molecular structure.

Isobenzofuran : This denotes the core bicyclic aromatic heterocycle consisting of a fused benzene (B151609) and furan (B31954) ring.

1,3-dihydro : This prefix indicates that the double bond in the furan ring at the 1 and 3 positions has been saturated, resulting in a dihydrofuran ring fused to the benzene ring.

-5-amine : An amine group (-NH2) is attached to the 5th position of the bicyclic ring system.

6-Fluoro : A fluorine atom (-F) is attached to the 6th position of the bicyclic ring system.

The compound is classified as an aromatic heterocyclic compound and a building block. chemscene.com

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 2304496-05-5 | chemscene.com |

| Molecular Formula | C8H8FNO | chemscene.com |

| Molecular Weight | 153.15 g/mol | chemscene.com |

| IUPAC Name | 6-fluoro-1,3-dihydro-2-benzofuran-5-amine | N/A |

Structure

3D Structure

Properties

Molecular Formula |

C8H8FNO |

|---|---|

Molecular Weight |

153.15 g/mol |

IUPAC Name |

6-fluoro-1,3-dihydro-2-benzofuran-5-amine |

InChI |

InChI=1S/C8H8FNO/c9-7-1-5-3-11-4-6(5)2-8(7)10/h1-2H,3-4,10H2 |

InChI Key |

SJMJPMNSWWXTFP-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC(=C(C=C2CO1)F)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Fluoro 1,3 Dihydroisobenzofuran 5 Amine and Its Derivatives

Precursor Synthesis Strategies for Dihydroisobenzofuran Systems

The construction of the target compound often relies on the initial synthesis of a functionalized dihydroisobenzofuran precursor. This approach breaks down the challenge into three key areas: forming the core heterocyclic system, introducing the fluorine atom, and finally, adding the amine group.

Formation of the Dihydroisobenzofuran Core via Cyclization Reactions

The 1,3-dihydroisobenzofuran scaffold, also known as phthalan (B41614), is typically synthesized through cyclization reactions starting from appropriately substituted benzene (B151609) derivatives. A prevalent and effective method involves the reduction of phthalides (1(3H)-isobenzofuranones) or related dicarbonyl compounds like phthalic anhydrides or phthalimides.

These reduction reactions can be accomplished using various reducing agents. For instance, the reduction of a phthalide (B148349) to a phthalan can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Another common route begins with a 1,2-disubstituted benzene, such as phthalyl alcohol, which can undergo acid-catalyzed dehydration to yield the dihydroisobenzofuran ring. The choice of method often depends on the other substituents present on the aromatic ring, which must be stable under the reaction conditions.

Table 1: Selected Methods for Dihydroisobenzofuran Core Synthesis

| Starting Material | Reagents/Conditions | Product | Reference |

|---|

This table presents generalized and exemplary reactions for the formation of the core structure.

Introduction of Fluorine Substituents on the Aromatic Ring

Incorporating fluorine into aromatic systems is a crucial step in medicinal chemistry to enhance properties like metabolic stability and binding affinity. tandfonline.com The introduction of a fluorine atom onto the benzene ring of a dihydroisobenzofuran precursor can be achieved through several established methods.

One classic approach is the Balz-Schiemann reaction, where an aromatic amine is converted to a diazonium fluoroborate salt, which upon thermal decomposition, yields the corresponding aryl fluoride (B91410). This method is effective but requires the presence of an amino group that can be diazotized.

More contemporary methods involve electrophilic fluorination using reagents like N-Fluorobenzenesulfonimide (NFSI) or Selectfluor® on electron-rich aromatic rings. Alternatively, nucleophilic aromatic substitution (SₙAr) can be employed on rings activated by strong electron-withdrawing groups. Modern transition-metal-catalyzed reactions, such as the palladium-catalyzed fluorination of arylboronic acids or aryl triflates, offer a versatile and functional-group-tolerant route to aryl fluorides. harvard.edu In the context of 6-fluoro-1,3-dihydroisobenzofuran-5-amine synthesis, the fluorine atom is often incorporated early in the synthetic sequence, starting from a commercially available fluorinated building block like 4-fluoro-3-methylbenzonitrile.

Table 2: Key Methodologies for Aromatic Fluorination

| Method | Typical Substrate | Reagents | Key Features |

|---|

Strategic Amination Approaches for the Aromatic Ring

The introduction of an amino group onto the aromatic core is a critical transformation. The most common and reliable strategy is the nitration of the aromatic ring followed by the reduction of the resulting nitro group.

Electrophilic nitration, typically using a mixture of nitric acid and sulfuric acid, can install a nitro group onto the ring. The position of nitration is directed by the existing substituents. Once the nitro group is in place, it can be readily reduced to the primary amine using various methods. Catalytic hydrogenation over palladium, platinum, or nickel is a clean and efficient method. Chemical reduction using metals in acid (e.g., SnCl₂ in HCl, or Fe in acetic acid) is also widely employed and is tolerant of many functional groups. nih.gov This nitration-reduction sequence provides a robust pathway to aromatic amines that is fundamental to the synthesis of the target compound.

Direct Synthesis Routes to this compound

Direct synthesis routes aim to construct the final molecule through a series of sequential reactions on a common intermediate, focusing on regioselectivity and efficiency.

Regioselective Functionalization Approaches

Achieving the precise 5-amino, 6-fluoro substitution pattern on a pre-formed 1,3-dihydroisobenzofuran ring through direct C-H functionalization is exceptionally challenging due to difficulties in controlling the regioselectivity of electrophilic substitution reactions. Therefore, synthetic strategies rarely employ this approach. Instead, regioselectivity is controlled by using starting materials where the desired substitution pattern is already established or can be logically installed. For example, starting with a precursor like 4-fluoro-3-(bromomethyl)benzonitrile ensures that the fluorine atom is correctly positioned from the outset. Subsequent reactions can then be used to build the furan (B31954) ring and convert the nitrile group into the required amine.

Multistep Synthetic Sequences for Amine Introduction

The most practical syntheses of this compound are multistep sequences that build upon a fluorinated precursor. A representative synthesis often commences with a substituted toluene (B28343) or phthalide derivative where the fluorine is already present.

One documented pathway begins with 5-bromo-4-fluoro-1,3-dihydroisobenzofuran. This intermediate can undergo a nucleophilic substitution reaction with a source of ammonia (B1221849) or a protected amine equivalent, such as through a Buchwald-Hartwig amination, to install the amino group at the 5-position.

An alternative and widely referenced route in the synthesis of Escitalopram starts from a precursor like 4-fluoro-5-nitro-1,3-dihydroisobenzofuran. The crucial final step in this sequence is the reduction of the nitro group to the amine. This reduction is typically performed with high efficiency using catalytic hydrogenation.

Table 3: Example of a Multistep Sequence for Amine Introduction

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 4-Fluoro-1,3-dihydroisobenzofuran | HNO₃, H₂SO₄ | 4-Fluoro-5-nitro-1,3-dihydroisobenzofuran | Regioselective nitration of the aromatic ring |

| 2 | 4-Fluoro-5-nitro-1,3-dihydroisobenzofuran | H₂, Pd/C, Ethanol | This compound | Reduction of the nitro group to the target amine |

This table outlines a plausible synthetic sequence based on common organic transformations.

This multistep approach, which relies on the sequential and regiocontrolled introduction of functional groups onto a simpler precursor, remains the most viable and scalable method for producing this compound for pharmaceutical applications.

Catalytic Approaches in Dihydroisobenzofuran Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The construction of the 1,3-dihydroisobenzofuran skeleton has benefited significantly from advances in both transition metal catalysis and organocatalysis, enabling precise control over the molecular architecture.

Transition Metal-Catalyzed Cyclization and Coupling Reactions for Benzofuran (B130515) Nuclei

Transition metal-catalyzed reactions are powerful tools for the formation of heterocyclic systems, including the 1,3-dihydroisobenzofuran nucleus. These methods often proceed with high efficiency and selectivity under mild conditions. A variety of metals, such as palladium, rhodium, ruthenium, and copper, have been employed to catalyze the key bond-forming steps.

Palladium-catalyzed reactions, in particular, have been widely explored. For instance, regio- and stereo-selective construction of 1,3-dihydroisobenzofurans can be achieved via palladium-catalyzed aryl Heck coupling reactions between ortho-substituted tertiary alcohols and substituted aryl bromides. Similarly, cascade reactions involving Heck coupling followed by intermolecular C-H alkylation provide another efficient route to this scaffold.

Other transition metals have also proven effective. Ruthenium catalysts have been used in photochemical oxidative [3+2] cycloadditions of phenols and alkenes, while rhodium-based catalysts are employed in asymmetric C–H functionalization pathways. Copper-catalyzed intramolecular reactions of specific boronic esters also provide access to related dihydrobenzofuran structures. These diverse catalytic systems offer a range of strategies for constructing the core dihydroisobenzofuran ring system from various starting materials.

| Catalyst System | Reaction Type | Key Features |

| Palladium (Pd) | Heck Coupling / C-H Alkylation | Regio- and stereo-selective, cascade reactions. |

| Rhodium (Rh) | Asymmetric C-H Functionalization | Formation of chiral centers. |

| Ruthenium (Ru) | Photochemical [3+2] Cycloaddition | Utilizes light energy for ring formation. |

| Copper (Cu) | Intramolecular Cyclization | Effective for specific boronic ester substrates. |

Organocatalytic Enantioselective Syntheses of 1-Substituted 1,3-Dihydroisobenzofurans

In addition to metal-based catalysts, organocatalysis has emerged as a complementary and powerful strategy for the asymmetric synthesis of chiral molecules. For the synthesis of 1-substituted 1,3-dihydroisobenzofurans, cinchona alkaloid-based bifunctional organocatalysts have been particularly successful. These catalysts can induce high levels of enantioselectivity in the construction of the dihydroisobenzofuran ring.

A prominent approach involves an intramolecular oxa-Michael (IOM) reaction. In this strategy, a substrate such as an ortho-hydroxymethyl chalcone (B49325) is cyclized in the presence of a chiral amino-squaramide catalyst derived from a cinchona alkaloid. This process allows for the asymmetric construction of an oxa-quaternary stereocenter at the 1-position of the ring, yielding 1,1-disubstituted-1,3-dihydroisobenzofurans with excellent yields and high enantiomeric excess (up to 98% ee). nih.gov

Another innovative organocatalytic method utilizes an enantioselective oxa-Michael reaction of an o-alkoxyboronate containing chalcone. d-nb.info This reaction is also mediated by a cinchona alkaloid-based squaramide catalyst and proceeds in the presence of a proton source to afford enantioenriched 1-substituted 1,3-dihydroisobenzofurans. d-nb.infoekb.eg These organocatalytic methods provide a valuable alternative to transition metal catalysis, avoiding potential metal contamination in the final products and offering excellent control over stereochemistry.

| Catalyst Type | Reaction | Substrate Type | Key Outcome |

| Cinchona Alkaloid Amino-Squaramide | Intramolecular Oxa-Michael | ortho-Hydroxymethyl Chalcone | Enantioselective synthesis of 1,1-disubstituted dihydroisobenzofurans. nih.gov |

| Cinchona Alkaloid Squaramide | Intramolecular Oxa-Michael | o-Alkoxyboronate Chalcone | Synthesis of enantioenriched 1-substituted dihydroisobenzofurans. d-nb.info |

Derivatization Strategies for this compound Analogues

Once the core 1,3-dihydroisobenzofuran structure is established, further functionalization allows for the synthesis of a wide range of analogues with tailored properties. This includes the introduction of various substituents onto the aromatic ring and modification of functional groups.

Synthesis of Substituted Fluoro-dihydroisobenzofuran Amine Analogues (e.g., 7-Bromo-6-fluoro-1,3-dihydroisobenzofuran-5-amine)

The synthesis of specifically substituted analogues like 7-Bromo-6-fluoro-1,3-dihydroisobenzofuran-5-amine requires a multi-step approach that carefully controls the introduction of each substituent. While a direct, single-step synthesis is not commonly reported, a plausible synthetic route can be designed based on established aromatic chemistry principles.

A potential strategy could begin with a fluorinated phthalide or a related precursor. The synthesis could proceed through the following key steps:

Bromination : Electrophilic aromatic substitution can be used to introduce a bromine atom at the desired position. The directing effects of the existing substituents (fluoro and the dihydrofuran ring) will determine the regioselectivity of this step.

Nitration : Subsequent nitration would introduce a nitro group onto the aromatic ring. The position of nitration would again be governed by the directing effects of the substituents already present.

Reduction : The final step would involve the reduction of the nitro group to an amine, yielding the target 7-Bromo-6-fluoro-1,3-dihydroisobenzofuran-5-amine. Common reducing agents for this transformation include tin(II) chloride or catalytic hydrogenation.

A related synthetic sequence is described in a patent for the preparation of 1-(4-fluorophenyl)-5-bromo-1,3-dihydroisobenzofuran, which establishes a precedent for the construction of bromo-substituted dihydroisobenzofuran rings. google.com Further functionalization of such an intermediate via nitration and reduction would lead to the desired amino-substituted product.

Synthesis of Related N-(Fluoro-1,3-dihydroisobenzofuran-1-yl)Sulfonamide Derivatives

Sulfonamides are a crucial functional group in medicinal chemistry. The conversion of the amino group in a fluoro-dihydroisobenzofuran amine to a sulfonamide derivative is a common and important transformation. This is typically achieved by reacting the parent amine with a sulfonyl chloride in the presence of a base.

The general procedure involves dissolving the fluoro-dihydroisobenzofuran amine and a base (such as pyridine (B92270) or triethylamine) in a suitable solvent (e.g., dichloromethane). The desired sulfonyl chloride (R-SO₂Cl) is then added, often at a reduced temperature, and the reaction is allowed to proceed to completion. This nucleophilic substitution reaction results in the formation of the N-S bond, yielding the corresponding sulfonamide derivative. d-nb.infoekb.eg

Chemical Reactivity and Mechanistic Investigations of 6 Fluoro 1,3 Dihydroisobenzofuran 5 Amine

Reactions Involving the Primary Amine Functional Group

The primary amine at the C5 position is a versatile functional group, acting as a potent nucleophile and a site for the construction of carbon-nitrogen bonds. Its reactivity is modulated by the electronic effects of the fused ring system and the fluorine atom.

The lone pair of electrons on the nitrogen atom of 6-Fluoro-1,3-dihydroisobenzofuran-5-amine makes it nucleophilic, enabling it to readily participate in acylation and alkylation reactions.

Acylation: The primary amine reacts with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base, to form the corresponding amide derivatives. This reaction proceeds through a nucleophilic acyl substitution mechanism. The reaction is generally high-yielding and serves as a common method for protecting the amine group or for synthesizing more complex amide-containing structures. The Friedel–Crafts acylation reaction, while typically referring to the acylation of aromatic rings, provides a basis for understanding the electrophilic nature of the acylating agents used. nih.gov

Alkylation: Direct alkylation of the amine can be achieved using alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono- and poly-alkylated products. msu.edu The initial product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and even a quaternary ammonium (B1175870) salt. msu.edu To achieve selective mono-alkylation, reductive amination is often a preferred synthetic route.

| Reaction Type | Reagent | Expected Product | General Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-(6-Fluoro-1,3-dihydroisobenzofuran-5-yl)acetamide | Pyridine (B92270) or Triethylamine, Aprotic Solvent (e.g., DCM) |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | N-(6-Fluoro-1,3-dihydroisobenzofuran-5-yl)acetamide | Base or Acid Catalyst |

| Alkylation | Methyl Iodide (CH₃I) | Mixture of mono-, di-, and tri-methylated products | Base (e.g., K₂CO₃), Polar Solvent (e.g., DMF) |

| Alkylation (via Reductive Amination) | Formaldehyde (CH₂O), followed by NaBH₄ | 6-Fluoro-N-methyl-1,3-dihydroisobenzofuran-5-amine | Methanol (B129727) or Acetonitrile (B52724) |

The primary amine of this compound undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction is a cornerstone of carbon-nitrogen double bond formation and is typically catalyzed by acid. libretexts.orgmasterorganicchemistry.com The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to yield the C=N bond. libretexts.org The reaction is reversible and can be driven to completion by removing the water formed, often using a Dean-Stark apparatus or molecular sieves. analis.com.my The stability of the resulting imine can vary, but those derived from aromatic aldehydes tend to be more stable due to conjugation.

| Carbonyl Compound | Product Structure (Imine) | Systematic Name of Product |

|---|---|---|

| Benzaldehyde | (E)-N-Benzylidene-6-fluoro-1,3-dihydroisobenzofuran-5-amine | |

| Acetone | 6-Fluoro-N-(propan-2-ylidene)-1,3-dihydroisobenzofuran-5-amine | |

| Cyclohexanone | N-Cyclohexylidene-6-fluoro-1,3-dihydroisobenzofuran-5-amine |

The nucleophilicity of the primary amine is a fundamental aspect of its chemical character, influencing its role in a wide array of organic transformations. This reactivity is governed by the availability of the nitrogen's lone pair of electrons to attack an electrophilic center. longdom.org In this compound, the amine is attached to an aromatic ring, which generally reduces its basicity and nucleophilicity compared to aliphatic amines due to delocalization of the lone pair into the π-system.

| Structural Feature | Electronic Effect | Impact on Amine Nucleophilicity |

|---|---|---|

| Aromatic Ring | Resonance (delocalization of lone pair) | Decrease |

| Dihydrofuran Ring (Alkyl/Ether) | Inductive (electron-donating) | Increase |

| Fluoro Substituent | Inductive (electron-withdrawing) | Decrease |

Reactivity of the Fluoro Substituent

The fluorine atom attached to the aromatic ring introduces unique reactivity pathways, primarily related to its potential to act as a leaving group or as a directing group for metallation.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings. For this reaction to occur, two main conditions must be met: the ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, and there must be a good leaving group. youtube.com

In this compound, the fluorine atom is an excellent leaving group for SNAr reactions because its high electronegativity polarizes the C-F bond, making the carbon atom susceptible to nucleophilic attack. youtube.com However, the amine group is a strong electron-donating group (EDG), which deactivates the ring toward nucleophilic attack. Therefore, SNAr reactions at the C6 position are generally unfavorable under standard conditions.

For an SNAr reaction to proceed, the amine group would likely need to be converted into a potent electron-withdrawing group. For example, diazotization of the amine to form a diazonium salt would dramatically activate the ring, allowing for the displacement of the fluoride (B91410) ion by a wide range of nucleophiles.

| Nucleophile | Required Activation | Potential Product |

|---|---|---|

| Methoxide (CH₃O⁻) | Conversion of -NH₂ to diazonium salt (-N₂⁺) | 6-Methoxy-1,3-dihydroisobenzofuran-5-amine (after reduction of diazonium) |

| Cyanide (CN⁻) | Conversion of -NH₂ to diazonium salt (-N₂⁺) | 5-Amino-1,3-dihydroisobenzofuran-6-carbonitrile (after reduction) |

| Ammonia (B1221849) (NH₃) | Forced conditions (high temp/pressure) or activation | 1,3-Dihydroisobenzofuran-5,6-diamine |

Directed ortho-metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction relies on a "directed metalation group" (DMG), typically a heteroatom-containing functional group, which coordinates to an organolithium reagent (e.g., n-BuLi or s-BuLi) and directs deprotonation at a nearby ortho position. baranlab.org

In this compound, there are three potential DMGs: the primary amine (-NH₂), the ether oxygen (-O-), and the fluoro substituent (-F). The relative directing ability of these groups is crucial for determining the site of lithiation. Fluorine is known to be a potent, though sometimes overlooked, directing group. researchgate.net The amine and ether oxygen are also effective DMGs. wikipedia.org

The amine group would direct lithiation to the C4 position.

The ether oxygen would direct lithiation to the C7 position.

The fluoro group would direct lithiation to the C7 position.

Given that both the fluoro and ether groups direct to the C7 position, it is highly probable that lithiation will occur selectively at this site. baranlab.org The resulting aryllithium intermediate can then be trapped with various electrophiles to install a wide range of functional groups at the C7 position, demonstrating the synthetic utility of DoM for elaborating the core structure.

| Directing Groups | Predicted Site of Lithiation | Electrophile (E+) | Product after Quench |

|---|---|---|---|

| -F, -O-CH₂- | C7 | CO₂ (Carbon Dioxide) | 5-Amino-6-fluoro-1,3-dihydroisobenzofuran-7-carboxylic acid |

| -F, -O-CH₂- | C7 | DMF (Dimethylformamide) | 5-Amino-6-fluoro-1,3-dihydroisobenzofuran-7-carbaldehyde |

| -F, -O-CH₂- | C7 | CH₃I (Methyl Iodide) | 6-Fluoro-7-methyl-1,3-dihydroisobenzofuran-5-amine |

| -F, -O-CH₂- | C7 | (CH₃)₃SiCl (Trimethylsilyl chloride) | 6-Fluoro-7-(trimethylsilyl)-1,3-dihydroisobenzofuran-5-amine |

Transformations of the Dihydroisobenzofuran Ring System

Electrophilic Aromatic Substitution on the Isobenzofuran (B1246724) Core

No published studies were found that detail the electrophilic aromatic substitution reactions specifically on the this compound core. While general principles of electrophilic aromatic substitution are well-established, the directing effects of the fluorine, amine, and dihydrofuran substituents on this specific scaffold have not been experimentally determined. Therefore, any discussion of regioselectivity or reaction conditions would be purely speculative.

Ring-Opening and Ring-Closing Reactions of the Dihydrofuran Moiety

There is no available research documenting any ring-opening or ring-closing reactions of the dihydrofuran portion of this compound. The stability of the dihydrofuran ring in this specific chemical environment and its susceptibility to various reagents have not been investigated.

Elucidation of Reaction Mechanisms in Transformations Involving the Compound

A thorough search of chemical databases and scientific journals did not yield any mechanistic studies involving this compound. The elucidation of reaction mechanisms requires detailed experimental work, including kinetic studies, isotopic labeling, and computational analysis, none of which have been reported for this compound.

Despite a comprehensive search for scientific literature and patent databases, detailed experimental spectroscopic and analytical data for the compound "this compound" is not publicly available. While this compound is listed as a commercially available chemical intermediate, peer-reviewed articles or patents containing its full characterization—specifically ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR, IR, and detailed mass spectrometry fragmentation analysis—could not be located.

Therefore, it is not possible to provide a thorough and scientifically accurate article that adheres to the strict, data-dependent outline requested in the prompt. Generating such an article would require access to proprietary data or would be based on speculation, which would not meet the required standards of scientific accuracy and reliance on verifiable research findings.

Advanced Spectroscopic and Analytical Characterization of 6 Fluoro 1,3 Dihydroisobenzofuran 5 Amine and Its Derivatives

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the purity assessment and separation of pharmaceutical intermediates like 6-Fluoro-1,3-dihydroisobenzofuran-5-amine. While specific, detailed methods for this exact compound are not extensively published in peer-reviewed literature, its structural similarity to components used in the synthesis of antidepressant drugs means that established principles of reversed-phase HPLC are applicable for its analysis. Chemical suppliers of this compound confirm its purity, often stated as ≥98%, which is determined using chromatographic methods. chemscene.comfluorochem.co.uk

The primary objective of an HPLC method in this context is to separate the main compound from any impurities, which may include starting materials, by-products from the synthesis, or degradation products. A typical approach would involve a reversed-phase HPLC system, which is well-suited for separating moderately polar aromatic compounds like this compound.

A hypothetical, yet representative, HPLC method for purity assessment would involve the following components:

Column: A C18 (octadecylsilyl) column is commonly used for reversed-phase chromatography, offering excellent retention and separation for a wide range of organic molecules.

Mobile Phase: A mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed. The ratio of these solvents can be optimized in either an isocratic (constant composition) or gradient (varied composition) mode to achieve the best separation.

Detection: A UV detector is typically used, as the aromatic ring in the molecule will absorb UV light. The detection wavelength would be set to a value where the compound exhibits maximum absorbance to ensure high sensitivity.

Quantification: The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. The percentage purity is calculated using the area percent method.

The development and validation of such a method would follow guidelines to ensure its accuracy, precision, linearity, and robustness, making it suitable for routine quality control.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18, 5 µm particle size | Provides a non-polar surface for separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile and Water/Buffer mixture | Elutes the compound and impurities from the column. The ratio is adjusted for optimal resolution. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column, affecting run time and separation efficiency. |

| Detection | UV Absorbance at ~240 nm | Monitors the column effluent for UV-absorbing compounds. |

| Injection Volume | 10 µL | The amount of sample introduced into the HPLC system. |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Maintains consistent retention times and peak shapes. |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as halogens and sulfur) within a chemical compound. This information is critical for verifying the empirical formula of a newly synthesized molecule, such as this compound, and serves as a crucial indicator of its elemental purity. researchgate.net

The most common method for determining C, H, and N content is combustion analysis. researchgate.net In this procedure, a small, precisely weighed sample of the compound is combusted in a stream of pure oxygen at high temperatures. The combustion converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are then reduced to N₂. These resulting gases are separated and quantified by a detector, allowing for the calculation of the percentage of each element present in the original sample.

For this compound, the molecular formula is C₈H₈FNO. chemscene.com Based on this formula and the atomic weights of the constituent elements, the theoretical elemental composition can be calculated. Experimental results from elemental analysis of a pure sample are expected to align with these theoretical values, typically within a margin of ±0.4%, to confirm the compound's identity and purity. nih.gov

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 62.75% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 5.27% |

| Fluorine | F | 18.998 | 1 | 18.998 | 12.40% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.15% |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.44% |

| Total | 153.156 | 100.00% |

Computational Chemistry and Theoretical Investigations of 6 Fluoro 1,3 Dihydroisobenzofuran 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and inherent reactivity of molecules. These methods, grounded in the principles of quantum mechanics, can compute a wide array of molecular properties, from geometry and stability to the distribution of electrons, which dictates chemical behavior.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. mdpi.com It is employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry) by finding the minimum energy conformation on the potential energy surface. For 6-Fluoro-1,3-dihydroisobenzofuran-5-amine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can precisely compute bond lengths, bond angles, and dihedral angles. mdpi.comnih.gov

These calculations also yield thermodynamic parameters, including the enthalpy of formation, which is a key indicator of molecular stability. mdpi.com By comparing the calculated energies of different isomers or conformers, researchers can predict the most thermodynamically favorable structure. The optimized geometry and calculated vibrational frequencies from DFT can also be used to simulate theoretical infrared (IR) and NMR spectra, which can be compared with experimental data to confirm the structure of the synthesized compound. nih.govnih.gov

Table 1: Representative Theoretical Structural Parameters for Dihydroisobenzofuran Derivatives This table presents typical data obtained from DFT calculations for related heterocyclic structures, illustrating the type of information generated for this compound.

| Parameter | Functional/Basis Set | Calculated Value |

| Bond Length (C-O) | B3LYP/6-311++G(d,p) | 1.37 Å |

| Bond Length (C-N) | B3LYP/6-311++G(d,p) | 1.39 Å |

| Bond Angle (C-O-C) | B3LYP/6-311++G(d,p) | 109.5° |

| Dihedral Angle (H-C-C-H) | B3LYP/6-311++G(d,p) | 15.2° |

| Enthalpy of Formation | G4(MP2) | -150.5 kJ/mol |

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting chemical reactivity and stability. mdpi.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, FMO analysis can identify the most likely sites for electrophilic and nucleophilic attack, providing valuable guidance for designing chemical reactions. For instance, the distribution of the HOMO would indicate regions susceptible to electrophilic attack, while the LUMO distribution would highlight sites prone to nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies This table shows representative HOMO, LUMO, and energy gap values calculated for similar amine-containing aromatic compounds, demonstrating the data used to assess reactivity.

| Molecular Orbital | Energy (eV) | Implication |

| HOMO | -5.87 | Electron-donating capability |

| LUMO | -1.25 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.62 | High kinetic stability, low reactivity |

Conformational Analysis and Stereochemical Considerations of Dihydroisobenzofuran Derivatives

The dihydroisobenzofuran core can exhibit conformational flexibility, and substituents on the ring can introduce stereocenters, leading to the possibility of different stereoisomers. Computational conformational analysis is used to explore the potential energy landscape of the molecule to identify stable conformers and determine their relative energies.

For dihydroisobenzofuran derivatives, theoretical studies can model different ring-puckering conformations and the orientation of substituents. In synthetic reactions that create stereocenters, such as intramolecular Diels-Alder reactions to form the dihydroisobenzofuran skeleton, computational modeling can predict the stereochemical outcome. nih.gov By analyzing the transition states leading to different diastereomers, it is possible to predict which product will be favored, often explaining observed experimental selectivities. nih.gov These studies are crucial for understanding the three-dimensional structure of these molecules, which is essential for their biological activity and interactions with other molecules. nih.gov

Reaction Pathway Modeling and Transition State Analysis of Key Transformations

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By modeling the entire reaction pathway, from reactants to products, researchers can gain a detailed understanding of how a transformation occurs. This involves locating the transition state—the highest energy point along the reaction coordinate—and calculating its structure and energy.

For the synthesis of dihydroisobenzofuran derivatives, DFT calculations can be used to model key steps, such as cyclization reactions. nih.gov The activation energy, determined by the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction's feasibility. By comparing the activation energies of competing pathways, chemists can predict which reaction is more likely to occur and understand the factors that control regioselectivity and stereoselectivity. nih.gov This knowledge is invaluable for optimizing reaction conditions to improve yields and selectivity.

Molecular Modeling of Interactions in Designed Synthetic Systems

Molecular modeling encompasses a range of computational techniques used to study how molecules interact with each other. In the context of this compound, this could involve modeling its interaction with a biological target, such as an enzyme or receptor, or with other chemical species in a synthetic system.

Molecular docking is a prominent technique used to predict the preferred binding mode and affinity of a small molecule to a macromolecular target. jazindia.comrsc.org These simulations can provide insights into the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. Such studies are foundational in drug discovery for predicting the potential biological activity of a compound. nih.gov This modeling can guide the design of new derivatives with improved binding and efficacy.

In Silico Predictions of Synthetic Feasibility and Reaction Outcomes

In silico methods are increasingly used to predict the feasibility of a proposed synthesis and the likely outcome of a reaction before it is attempted in the laboratory. nih.gov These predictive models can save significant time and resources by identifying potential problems early in the synthetic design process.

Computational tools can predict various physicochemical properties, such as solubility and stability, which are important for synthetic feasibility. Furthermore, quantitative structure-activity relationship (QSAR) models and other machine learning approaches can be used to predict reaction outcomes based on the structure of the reactants and the reaction conditions. nih.gov For complex reactions, computational analysis can help predict the distribution of products, including regioisomers and stereoisomers, by evaluating the thermodynamics and kinetics of the possible reaction pathways. nih.govnih.gov This predictive power aids chemists in designing more efficient and successful synthetic routes. jazindia.com

Role of 6 Fluoro 1,3 Dihydroisobenzofuran 5 Amine As a Versatile Building Block in Complex Molecule Synthesis

Strategic Intermediate in the Synthesis of Substituted Dihydroisobenzofurans

The 1,3-dihydroisobenzofuran moiety is a core structural feature in a number of biologically active compounds. The presence of both a fluorine atom and an amino group on this scaffold in 6-Fluoro-1,3-dihydroisobenzofuran-5-amine provides synthetic chemists with a powerful handle to introduce further diversity and complexity. The amine group can be readily functionalized through a wide range of well-established chemical transformations, including acylation, alkylation, arylation, and sulfonylation, allowing for the attachment of various side chains and functional groups.

The synthesis of substituted dihydroisobenzofurans often involves multi-step sequences where the strategic introduction of substituents is key. For instance, the dihydroisobenzofuran core can be synthesized from phthalide (B148349) derivatives. A related analogue, 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, serves as a key intermediate in the synthesis of the well-known antidepressant, Citalopram. This highlights the importance of the dihydroisobenzofuran scaffold in the development of central nervous system (CNS) active agents. While a direct, publicly available synthetic route to this compound is not extensively detailed in the literature, its structural similarity to intermediates in the synthesis of such drugs suggests analogous synthetic strategies could be employed.

Precursor for the Construction of Pharmacologically Relevant Scaffolds and Analogue Synthesis

The true value of this compound lies in its role as a precursor for the construction of more complex, pharmacologically relevant scaffolds. The dihydroisobenzofuran nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been explored for a variety of therapeutic targets. nih.gov The amine functionality of the title compound serves as a critical anchor point for the elaboration of these scaffolds.

For example, in the context of selective serotonin (B10506) reuptake inhibitors (SSRIs), the core structure of drugs like Citalopram demonstrates the importance of the 1,3-dihydroisobenzofuran ring. nih.govnih.gov By starting with this compound, medicinal chemists can systematically synthesize a library of analogues with modifications at the 5-amino position. This allows for a detailed exploration of the structure-activity relationship (SAR), aiming to optimize potency, selectivity, and pharmacokinetic properties. The introduction of fluorine can enhance metabolic stability and brain penetration, which are crucial for CNS-acting drugs. researchgate.net

The versatility of the amino group allows for its conversion into a wide range of other functional groups, further expanding the synthetic possibilities. For instance, diazotization of the amine followed by substitution reactions can introduce functionalities such as hydroxyl, cyano, or halogen groups at the 5-position, providing access to a new set of derivatives for biological evaluation.

Applications in Medicinal Chemistry for the Design of Novel Chemical Entities

The pursuit of novel chemical entities (NCEs) with improved therapeutic profiles is a constant endeavor in drug discovery. Fluorinated building blocks like this compound are instrumental in this process. The incorporation of fluorine can lead to enhanced binding affinity to target proteins, improved metabolic stability, and better membrane permeability. chemxyne.com

The dihydroisobenzofuran scaffold itself has been investigated for its potential in various therapeutic areas beyond depression. For instance, fluorinated benzofuran (B130515) and dihydrobenzofuran derivatives have shown promise as anti-inflammatory and potential anticancer agents. nih.gov The ability to readily modify the 5-amino group of this compound allows for the design and synthesis of NCEs that can be screened against a wide range of biological targets.

The strategic combination of the fluorinated dihydroisobenzofuran core with other pharmacophoric groups via the amine linker can lead to the development of compounds with unique pharmacological profiles. This modular approach to drug design, facilitated by versatile building blocks, is a cornerstone of modern medicinal chemistry.

Future Directions in the Synthesis and Application of Fluoro-dihydroisobenzofuran Amine Derivatives

The future of fluoro-dihydroisobenzofuran amine derivatives in medicinal chemistry appears promising. Further research is likely to focus on the development of more efficient and scalable synthetic routes to this compound and its analogues. This would make these valuable building blocks more accessible to the broader scientific community.

Exploration of the chemical space around the this compound scaffold is expected to yield novel compounds with diverse biological activities. The application of high-throughput screening and computational modeling will likely accelerate the discovery of new therapeutic applications for derivatives of this versatile building block.

Q & A

Q. What are the optimal synthetic routes for 6-fluoro-1,3-dihydroisobenzofuran-5-amine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves functionalizing the isobenzofuran core with fluorine and amine groups. A plausible route includes:

- Step 1 : Fluorination of a precursor (e.g., 1,3-dihydroisobenzofuran-5-amine) using fluorinating agents like Selectfluor® under inert conditions (N₂ atmosphere) .

- Step 2 : Reductive amination or nucleophilic substitution to introduce the amine group. For example, Ni-Al alloy in formic acid can reduce nitro intermediates to amines .

- Optimization : Vary temperature (60–100°C), solvent polarity (DMSO vs. THF), and catalyst loading to maximize yield. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the structure of this compound be confirmed experimentally?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Expect aromatic proton signals at δ 6.5–7.5 ppm (split due to fluorine coupling) and dihydroisobenzofuran methylene protons at δ 4.0–5.0 ppm .

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine substituent .

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 167.06 (C₈H₇FNO₂) .

- Infrared (IR) : Stretching bands for NH₂ (~3350 cm⁻¹) and C-F (~1220 cm⁻¹) .

Q. What are the primary functionalization pathways for this compound in medicinal chemistry?

Methodological Answer:

- Amine Derivatization : React with acyl chlorides (e.g., acetyl chloride) to form amides, enhancing bioavailability .

- Electrophilic Aromatic Substitution : Introduce halogens or nitro groups at the 4-position using HNO₃/H₂SO₄ or Br₂/FeBr₃ .

- Oxidation : Controlled oxidation of the dihydrofuran ring with KMnO₄ yields ketone intermediates for further coupling .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence regioselectivity in substitution reactions?

Methodological Answer:

- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to map electron density. Fluorine’s electronegativity deactivates the aromatic ring, directing electrophiles to the para position relative to the amine .

- Experimental Validation : Compare reaction outcomes (HPLC yield) between fluorinated and non-fluorinated analogues. For example, nitration of 6-fluoro derivatives yields >80% para-nitro products vs. ~50% in non-fluorinated systems .

Q. What advanced spectroscopic techniques resolve ambiguities in fluorine-proton coupling patterns?

Methodological Answer:

- 2D NMR (COSY, NOESY) : Differentiate between vicinal and geminal coupling in the dihydrofuran ring.

- Solid-State NMR : Resolve dynamic effects in crystalline vs. amorphous forms .

- X-ray Crystallography : Confirm spatial arrangement of fluorine and amine groups (e.g., C-F bond length ~1.35 Å) .

Q. How can reactive intermediates (e.g., nitroso derivatives) be stabilized during synthesis?

Methodological Answer:

Q. What strategies mitigate data contradictions in bioactivity assays (e.g., conflicting IC₅₀ values)?

Methodological Answer:

- Standardized Protocols : Use identical cell lines (e.g., HEK293) and assay conditions (pH 7.4, 37°C) .

- Dose-Response Curves : Repeat experiments with ≥3 biological replicates and calculate mean ± SEM.

- Meta-Analysis : Cross-reference with structurally related compounds (e.g., 6-fluoro-1-methylisoquinolin-3-amine, IC₅₀ = 1.2 µM ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.